![molecular formula C9H11N5O4 B7765409 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neopterin . It is a pteridine derivative with the IUPAC name 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one . Neopterin is a biochemical marker that is indicative of cellular immune system activation. Elevated levels of neopterin are associated with immune system activation, malignant diseases, allograft rejection, and viral infections .
作用机制
Target of Action
CID 448839, also known as Neopterin , is a chemical compound with the molecular formula C9H11N5O4 The primary targets of this compound are not explicitly mentioned in the search results
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
生化分析
Biochemical Properties
CID 448839 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a precursor of tetrahydrobiopterin, CID 448839 is involved in the synthesis of several neurotransmitters. It also serves as a cofactor for pterin in biological systems .
Cellular Effects
CID 448839 has profound effects on various types of cells and cellular processes. Elevated levels of CID 448839 are correlated to immune system activation, malignant disease, allograft rejection, and viral infections . The compound influences cell function by modulating these processes.
Molecular Mechanism
The molecular mechanism of action of CID 448839 involves its role as a precursor of tetrahydrobiopterin and its function as a biochemical marker indicative of cell proliferation . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.
Metabolic Pathways
CID 448839 is involved in several metabolic pathways due to its role as a precursor of tetrahydrobiopterin. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of neopterin typically involves the condensation of guanosine triphosphate (GTP) with pyruvoyl tetrahydropterin. The reaction conditions often require the presence of specific enzymes such as GTP cyclohydrolase I, which catalyzes the conversion of GTP to dihydroneopterin triphosphate. Subsequent enzymatic reactions lead to the formation of neopterin.
Industrial Production Methods
Industrial production of neopterin involves biotechnological methods using microbial fermentation. Specific strains of bacteria or yeast that possess the necessary enzymes for the biosynthesis of neopterin are cultured under controlled conditions. The fermentation broth is then processed to extract and purify neopterin.
化学反应分析
Types of Reactions
Neopterin undergoes various chemical reactions, including:
Oxidation: Neopterin can be oxidized to form neopterin-6-carboxylic acid.
Reduction: Reduction of neopterin can yield dihydroneopterin.
Substitution: Neopterin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Neopterin-6-carboxylic acid.
Reduction: Dihydroneopterin.
Substitution: Depending on the nucleophile used, various substituted neopterin derivatives can be formed.
科学研究应用
Neopterin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor in the production of neurotransmitters.
Biology: Serves as a marker for immune system activation and is used in studies related to immune response and inflammation.
Medicine: Elevated levels of neopterin are used as a diagnostic marker for various diseases, including viral infections, autoimmune diseases, and cancer.
Industry: Utilized in the production of diagnostic kits for measuring immune system activation.
相似化合物的比较
Similar Compounds
Biopterin: Another pteridine derivative involved in the biosynthesis of tetrahydrobiopterin.
Folic Acid: A pteridine derivative that is essential for DNA synthesis and repair.
Methotrexate: A folic acid analog used as a chemotherapy agent and immune system suppressant.
Uniqueness
Neopterin is unique due to its specific role as a marker for immune system activation. Unlike biopterin and folic acid, which are primarily involved in metabolic pathways, neopterin’s elevated levels are directly associated with immune responses and oxidative stress. This makes it a valuable diagnostic marker for monitoring immune system activity and disease progression .
属性
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYVXCPAOLZOK-XINAWCOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
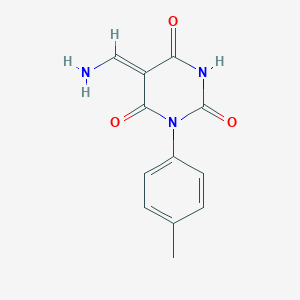
![(5Z)-5-[(3-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7765341.png)
![3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7765346.png)
![3-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7765349.png)
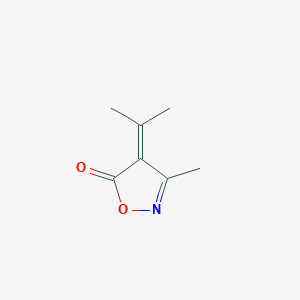
![7-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7765362.png)
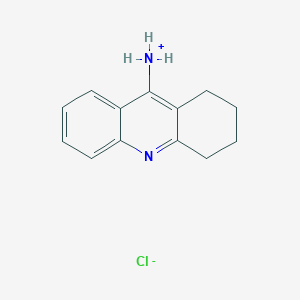
![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)
![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)
![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]hexanedioate](/img/structure/B7765385.png)
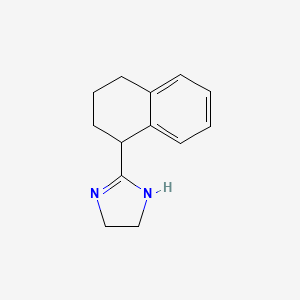
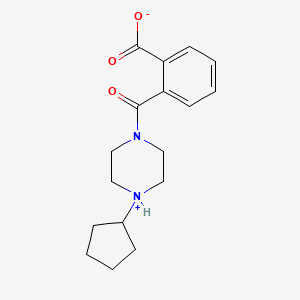
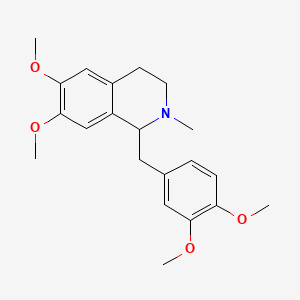
![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)
